molecular formula C24H24ClN5S B395251 (2Z)-4-(4-CHLOROPHENYL)-3-ETHYL-N-(4-{5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}PHENYL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE

(2Z)-4-(4-CHLOROPHENYL)-3-ETHYL-N-(4-{5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}PHENYL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE

Cat. No.: B395251
M. Wt: 450g/mol
InChI Key: INUUJHUIYIKWHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2Z)-4-(4-CHLOROPHENYL)-3-ETHYL-N-(4-{5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}PHENYL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a thiazole ring, a triazoloazepine ring, and a chlorophenyl group, making it an interesting subject for scientific research.

Preparation Methods

The synthesis of (2Z)-4-(4-CHLOROPHENYL)-3-ETHYL-N-(4-{5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}PHENYL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE involves multiple steps, including the formation of the thiazole and triazoloazepine rings. The reaction conditions typically require specific reagents and catalysts to ensure the correct formation of the compound. Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The chlorophenyl group can undergo substitution reactions with various nucleophiles. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

(2Z)-4-(4-CHLOROPHENYL)-3-ETHYL-N-(4-{5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}PHENYL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe to study specific biological pathways.

    Medicine: Research may explore its potential as a therapeutic agent for various diseases.

    Industry: The compound could be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism by which (2Z)-4-(4-CHLOROPHENYL)-3-ETHYL-N-(4-{5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}PHENYL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in cellular processes, which may be beneficial for therapeutic applications. The exact molecular targets and pathways involved depend on the specific context of its use.

Comparison with Similar Compounds

When compared to similar compounds, (2Z)-4-(4-CHLOROPHENYL)-3-ETHYL-N-(4-{5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}PHENYL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE stands out due to its unique combination of structural features Similar compounds include those with thiazole or triazoloazepine rings, but they may lack the specific functional groups that confer unique properties to this compound

Properties

Molecular Formula

C24H24ClN5S

Molecular Weight

450g/mol

IUPAC Name

4-(4-chlorophenyl)-3-ethyl-N-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]-1,3-thiazol-2-imine

InChI

InChI=1S/C24H24ClN5S/c1-2-29-21(17-7-11-19(25)12-8-17)16-31-24(29)26-20-13-9-18(10-14-20)23-28-27-22-6-4-3-5-15-30(22)23/h7-14,16H,2-6,15H2,1H3

InChI Key

INUUJHUIYIKWHO-UHFFFAOYSA-N

SMILES

CCN1C(=CSC1=NC2=CC=C(C=C2)C3=NN=C4N3CCCCC4)C5=CC=C(C=C5)Cl

Canonical SMILES

CCN1C(=CSC1=NC2=CC=C(C=C2)C3=NN=C4N3CCCCC4)C5=CC=C(C=C5)Cl

Origin of Product

United States

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